
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound with a complex name, but its structure reveals its significance. Let’s break it down:
Tert-butyl: Refers to the tert-butyl group (tert-butyl = t-Bu), which consists of three methyl groups attached to a central carbon atom.
3-ethyl: Indicates an ethyl group (CH₂CH₃) attached to the piperazine ring.
3-(hydroxymethyl): Highlights a hydroxymethyl group (CH₂OH) also linked to the piperazine ring.
Piperazine-1-carboxylate: The core structure is piperazine (a six-membered ring with two nitrogen atoms) with a carboxylate group (COO⁻) attached.
Méthodes De Préparation
Synthetic Routes:: The synthesis of tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate involves several steps. One common approach includes the following:
Alkylation of Piperazine: Ethyl bromide reacts with piperazine to introduce the ethyl group.
Hydroxymethylation: Formaldehyde (CH₂O) adds the hydroxymethyl group.
Tert-butylation: Tert-butyl bromide reacts with the intermediate to form the tert-butyl group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps remain consistent. Optimization ensures high yield and purity.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) may yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the tert-butyl or ethyl groups.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Alkyl halides or nucleophiles (e.g., amines).
- Oxidation: Hydroxymethyl to carboxylic acid.
- Reduction: Secondary amine derivatives.
- Substitution: Alkylated or substituted piperazine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for drug design.
Biological Studies: Investigating interactions with proteins or receptors.
Polymer Chemistry: Building blocks for functional polymers.
Mécanisme D'action
The compound’s effects likely involve interactions with cellular targets, influencing biological pathways. Further research is needed to elucidate specific mechanisms.
Comparaison Avec Des Composés Similaires
While unique, it shares features with other piperazine-based compounds. Notable analogs include:
1-Boc-piperazine: A related building block.
Tert-butyl piperazine-1-carboxylate: A simpler derivative.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-12(9-15)8-14(7-6-13-12)10(16)17-11(2,3)4/h13,15H,5-9H2,1-4H3 |
Clé InChI |
BYNNAUBPRAMOQK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN(CCN1)C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


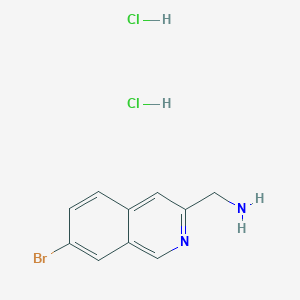
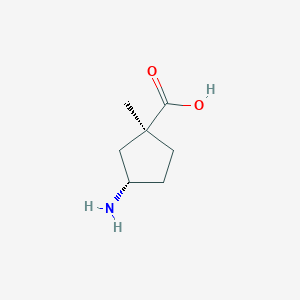
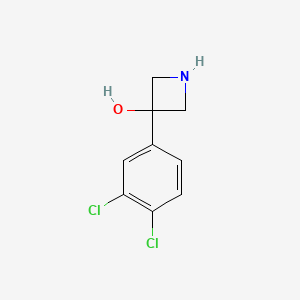

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)



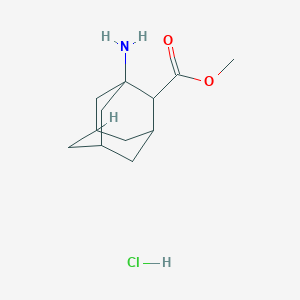
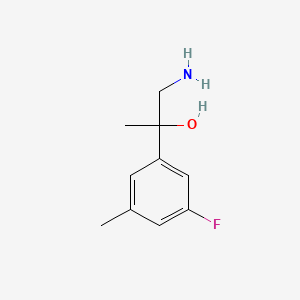

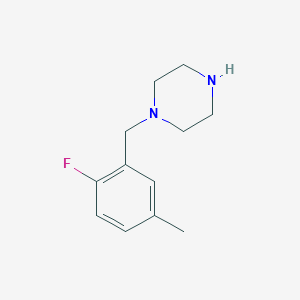
![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
